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molecular formula C7H17BrN2S B3266505 (Hexylsulfanyl)methanimidamide hydrobromide CAS No. 4270-01-3

(Hexylsulfanyl)methanimidamide hydrobromide

Cat. No. B3266505
M. Wt: 241.19 g/mol
InChI Key: VHZGNAKGLCEJPX-UHFFFAOYSA-N
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Patent
US07351700B2

Procedure details

Thiourea (50 g, 657 mmol) and 1-bromohexane (119 mL, 723 mmol) were heated at reflux under nitrogen in ethanol (500 mL) for 20 h. Ethanol was evaporated, and the thick oil stirred in diethyl ether (500 mL). The product precipitated spontaneously. After filtration one obtained 144.5 g (91%) of white crystals, m.p. 75° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
119 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[Br:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]>C(O)C>[BrH:5].[CH2:6]([S:3][C:2](=[NH:4])[NH2:1])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
119 mL
Type
reactant
Smiles
BrCCCCCC
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the thick oil stirred in diethyl ether (500 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
CUSTOM
Type
CUSTOM
Details
The product precipitated spontaneously
FILTRATION
Type
FILTRATION
Details
After filtration one

Outcomes

Product
Name
Type
product
Smiles
Br.C(CCCCC)SC(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 144.5 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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